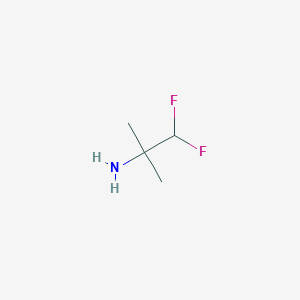
3-Bromo-2-(chloromethyl)-6-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-2-(chloromethyl)-6-fluoropyridine” is a chemical compound with the molecular formula C6H5BrClN . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(chloromethyl)-6-fluoropyridine” would consist of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with bromine, chlorine, and fluorine atoms attached at the 3rd, 2nd, and 6th positions respectively . The exact spatial configuration would need to be determined experimentally or through computational chemistry methods.It has a boiling point of 237.949°C at 760 mmHg and a flash point of 97.709°C .
Scientific Research Applications
Molecular Structure and Spectral Analysis
The compound can be used in the theoretical investigation of molecular structures . Both DFT (Density Functional Theory) and HF (Hartree-Fock) methods can be used to optimize the molecular structures of the title compound . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .
Molecular Docking Studies
3-Bromo-2-(chloromethyl)-6-fluoropyridine can be used in molecular docking studies . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
UV-Visible Spectrum Calculation
The compound can be used in the calculation of the UV-visible spectrum of the compound in gas phase and for different solvents . This is done using the TD-DFT approach .
Non-Covalent Interactions Study
The compound can be used in the study of non-covalent interactions . The reduced density gradient (RDG) analysis can be performed to describe these interactions .
Thermodynamic Functions Study
The compound can be used in the study of thermodynamic functions . These functions can be reported with the help of spectroscopic data using statistical methods .
Synthesis of Borinic Acid Derivatives
3-Bromo-2-(chloromethyl)-6-fluoropyridine can be used in the synthesis of borinic acid derivatives . Borinic acids have applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Safety and Hazards
The safety information for “3-Bromo-2-(chloromethyl)-6-fluoropyridine” indicates that it is a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .
properties
IUPAC Name |
3-bromo-2-(chloromethyl)-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQFWDXIBLXTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopentylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2981890.png)

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2981894.png)


![N-(tert-butyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2981898.png)

![N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2981903.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2981908.png)

![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)

